[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate
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Overview
Description
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is often utilized in scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate typically involves the reaction of phenothiazine derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenothiazine sulfoxides, while reduction can produce phenothiazine derivatives with altered electronic properties.
Scientific Research Applications
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in staining techniques for visualizing cellular components.
Industry: The compound is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate involves its interaction with specific molecular targets. For instance, in medical applications, it targets bacterial cell membranes, disrupting their integrity and leading to cell death . The compound also inhibits certain enzymes and pathways, contributing to its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: A well-known dye with similar structural features and applications.
Phenothiazine Derivatives: Compounds with related chemical structures and reactivity.
Uniqueness
What sets [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate apart is its specific combination of functional groups, which confer unique reactivity and applications. Its ability to undergo various chemical reactions and its effectiveness in biological systems make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C17H24ClN3OS |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate |
InChI |
InChI=1S/C16H18N3S.CH4.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H4;1H;1H2/q+1;;;/p-1 |
InChI Key |
NLHPYMROPOTKGP-UHFFFAOYSA-M |
Canonical SMILES |
C.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] |
Origin of Product |
United States |
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